molecular formula C10H13ClO B8672919 4-Chloro-1-phenyl-1-butanol

4-Chloro-1-phenyl-1-butanol

Cat. No.: B8672919
M. Wt: 184.66 g/mol
InChI Key: VAQBNHFPKZLUBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-1-phenyl-1-butanol, with the molecular formula C~10~H~13~ClO and an average mass of approximately 184.66 Da, is a chiral organic compound of interest in synthetic organic chemistry . This chemical features both a chloro-terminated alkyl chain and a phenyl-substituted alcohol, making it a versatile building block or intermediate for further chemical transformations. Researchers may utilize it in the synthesis of more complex organic molecules, including pharmaceuticals and specialized polymers. Its structure suggests potential application in Friedel-Crafts alkylation reactions after conversion to a more reactive species, or as a precursor for heterocyclic compounds. The terminal chlorine is susceptible to nucleophilic substitution, while the alcohol group can be oxidized or functionalized. This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly for research use and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions, consulting the relevant safety data sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

IUPAC Name

4-chloro-1-phenylbutan-1-ol

InChI

InChI=1S/C10H13ClO/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6,10,12H,4,7-8H2

InChI Key

VAQBNHFPKZLUBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCCCl)O

Origin of Product

United States

Scientific Research Applications

4-Chloro-1-phenyl-1-butanol serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in producing:

  • Beta Agonists : It is a precursor for the synthesis of long-acting beta-2 agonists used in asthma treatment, such as Salmeterol .
  • Antitumor Agents : The compound has been utilized in synthesizing derivatives with potential antitumor activity .

Agrochemical Uses

In the agrochemical sector, this compound is employed as an intermediate for synthesizing herbicides and pesticides. Its ability to modify biological activity makes it valuable in developing new agrochemical formulations.

Case Study 1: Synthesis of Salmeterol

A study demonstrated the synthesis of Salmeterol from this compound through a series of reactions involving acylation and further modifications. The process yielded high purity and efficiency, showcasing the compound's utility in developing respiratory medications .

Case Study 2: Agrochemical Development

Research highlighted the use of this compound as a key intermediate in creating new herbicides. The compound's structural modifications led to enhanced efficacy against specific weed species, illustrating its importance in agricultural chemistry .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

This compound exhibits reactivity in Sₙi (internal nucleophilic substitution) and Sₙ2 mechanisms , depending on reaction conditions.

Key Findings:

  • Reaction with Isopropyl Amine :
    Predominantly undergoes Sₙi mechanism, forming 4-isopropylamino-2-butanol as the primary product . The reaction pathway involves intermediate oxetane formation (2-methyloxetane), which reacts further with the amine .

    • Conditions : Reactions performed in aqueous NaOH or with excess isopropyl amine at 25–50°C .

    • Yield : ~70–79% under optimized conditions .

Mechanistic Pathway:

  • Protonation of the hydroxyl group, forming a better leaving group.

  • Intramolecular attack by the chloride ion, leading to oxetane intermediate.

  • Ring-opening by the nucleophile (isopropyl amine) .

Friedel-Crafts Alkylation

4-Chloro-1-phenyl-1-butanol derivatives participate in Friedel-Crafts alkylation for aromatic ring functionalization.

Example Reaction :

StepReagents/ConditionsProduct
1Acyl chloride, ZnCl₂ catalyst, 0–30°C4-Chlorobutanol ester
2Benzene, AlCl₃ catalyst4-Phenyl-butanol ester
3Alkaline hydrolysis4-Phenyl-1-butanol
  • Key Observations :

    • Ester intermediates improve reaction efficiency and yield (up to 85%) .

    • AlCl₃ catalyzes electrophilic aromatic substitution at the para position .

Elimination Reactions

Under basic conditions, this compound undergoes 1,4-elimination , producing conjugated dienes or fragmentation products.

Experimental Data :

SubstrateBaseTemperatureMajor Product
This compoundNaOH (aq)25°C1-Phenyl-1,3-butadiene
Isopropyl amine50°C4-Isopropylamino-2-butanol
  • Mechanism : Base abstracts a β-hydrogen, leading to E2 elimination or fragmentation .

Hydrolysis Reactions

The chlorine substituent is susceptible to hydrolysis, forming diols under acidic or basic conditions.

Hydrolysis Pathways:

  • Acidic Hydrolysis :

    • Produces 1-phenyl-1,4-butanediol via Sₙ1 mechanism.

  • Basic Hydrolysis :

    • Forms the same diol but with competing elimination pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-Chloro-1-phenyl-1-butanol with key analogs derived from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Substituents Boiling Point (°C) Density (g/cm³)
This compound (target) C₁₀H₁₃ClO 184.66 Alcohol Phenyl, C4-Cl N/A N/A
4-Chloro-1-(2,5-difluorophenyl)butan-1-one C₁₀H₉ClF₂O 218.63 Ketone 2,5-Difluorophenyl, C4-Cl 293.5 (predicted) 1.258 (predicted)
1-[4-Chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene C₁₆H₁₅ClF₂ 280.74 Benzene derivative Bis(4-fluorophenyl), C4-Cl N/A N/A
4-Chloro-1-(4-hydroxyphenyl)butan-1-one C₁₀H₁₁ClO₂ 200.65 Ketone 4-Hydroxyphenyl, C4-Cl N/A N/A
2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one C₁₀H₈BrCl₂O 296.44 Ketone 4-Chlorophenyl, C2-Br, C4-Cl N/A N/A
Key Observations:
  • Functional Groups : The target compound’s alcohol group distinguishes it from ketone-containing analogs (e.g., ), which may exhibit lower boiling points due to weaker hydrogen bonding.
  • Hydroxyl groups (e.g., ) improve water solubility but may reduce lipophilicity.
  • Halogen Diversity : Bromine in increases molecular weight and may alter reactivity compared to chlorine analogs.
Carcinogenicity of Nitrosamine Analogs
  • NNK and NNAL: The tobacco-specific nitrosamines 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and its metabolite NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol) are potent carcinogens, inducing lung and pancreatic tumors in rats .
Stereoselective Metabolism
  • NNAL Enantiomers: (S)-NNAL is retained longer in humans than (R)-NNAL, suggesting stereoselective binding to lung tissues . This highlights the importance of stereochemistry in chlorinated alcohols, though specific data for this compound are lacking.
Toxicity of Chlorinated Compounds
  • Chlorobutanol: lists chlorobutanol (1,1,1-trichloro-2-methyl-2-propanol) as a synonym, a compound used as a preservative with sedative effects. However, its toxicity profile differs due to additional chlorine atoms .

Q & A

Q. What environmental assessments are critical for this compound?

  • Methodological Answer : Conduct OECD 301F biodegradability tests (28-day incubation). Evaluate ecotoxicity using Daphnia magna (EC50_{50} <10 mg/L indicates high hazard). Cross-reference chlorinated analogs (e.g., 4-Chlorobiphenyl) for bioaccumulation potential .

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